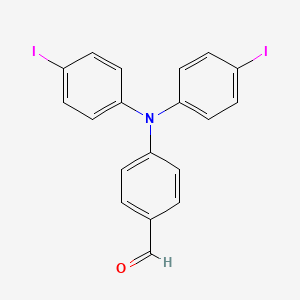

4-(Bis(4-iodophenyl)amino)benzaldehyde

Overview

Description

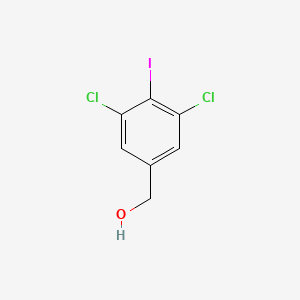

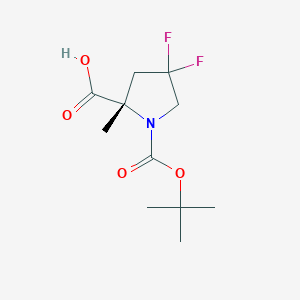

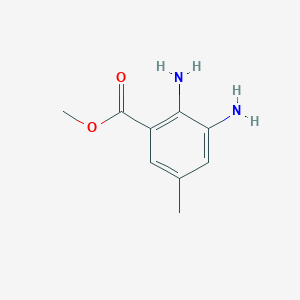

“4-(Bis(4-iodophenyl)amino)benzaldehyde” is a chemical compound with the molecular formula C19H13I2NO . It appears as a light yellow to yellow to orange powder or crystal .

Molecular Structure Analysis

The molecular structure of “4-(Bis(4-iodophenyl)amino)benzaldehyde” consists of a benzaldehyde core with two iodophenyl groups attached through an amino linker . The average mass of the molecule is 525.122 Da .

Physical And Chemical Properties Analysis

“4-(Bis(4-iodophenyl)amino)benzaldehyde” is a solid at 20 degrees Celsius . It has a melting point range of 139.0 to 143.0 degrees Celsius . The compound should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Fluorescence Applications

4-(Bis(4-iodophenyl)amino)benzaldehyde and its derivatives have been studied for their fluorescence properties. One such derivative, 4-[bis(4-methylphenyl)amino]benzaldehyde (BMABA), demonstrated fluorescence color change induced by stirring and heating, attributed to a morphological change from amorphous to crystalline state. This material is identified as a new aggregation-induced emission material, suggesting potential applications in fluorescence-based sensors and imaging technologies (Kurita, Momma, Mizuguchi, & Nakano, 2013).

Synthetic Chemistry and Material Science

Various studies have focused on synthesizing novel compounds and materials utilizing derivatives of 4-(Bis(4-iodophenyl)amino)benzaldehyde. For instance, a study on the effective synthesis of new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) involved reacting 2-hydroxy-5-((arylthio)methyl)benzaldehydes with 1,ω-dihaloalkanes, leading to the production of bis(aldehydes) and subsequent macrocyclic bis(Schiff bases) (Ahmed, Mekky, & Sanad, 2021). Another study synthesized a novel donor-π-bridge-acceptor copolymer, containing a derivative of 4-(Bis(4-iodophenyl)amino)benzaldehyde, for electrochromic applications, showcasing its potential in smart materials and electronic devices (Du, Wei, Zheng, & Xu, 2014).

Antiviral and Antimicrobial Research

Studies have been conducted on alpha-aminophosphonates containing alkoxyethyl moieties synthesized from substituted benzaldehydes and anilines, which included derivatives of 4-(Bis(4-iodophenyl)amino)benzaldehyde. These derivatives showed moderate to good antiviral activity, highlighting their potential use in medical and pharmaceutical research (Xu, Yan, Song, Xu, Yang, Xue, Hu, Lu, Ouyang, Jin, & Chen, 2006). Additionally, metal complexes with bis Schiff base ligands derived from 4-(Bis(4-iodophenyl)amino)benzaldehyde have been studied for their antimicrobial properties, indicating possible applications in antimicrobial treatments and bioactive materials (Ibrahim, 2018).

properties

IUPAC Name |

4-(4-iodo-N-(4-iodophenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13I2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUBJHKIRVFTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bis(4-iodophenyl)amino)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)